2-(prop-2-yn-1-yl)phenol
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Overview
Description
2-(prop-2-yn-1-yl)phenol is an organic compound characterized by the presence of a phenol group substituted with a propynyl group at the ortho position
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various chemical probes . These probes are designed to interact with specific biological targets, allowing for UV light-induced covalent modification of the target .
Mode of Action
It’s known that compounds with similar structures can act as photosensitizers . In this role, they can generate reactive oxygen species (ROS) such as singlet oxygen (^1O_2) and superoxide anion (O_2^−) through energy transfer and a single electron transfer pathway . These ROS can then interact with various biological targets, leading to changes in their function.
Biochemical Pathways
For example, ROS can cause oxidative damage to proteins, lipids, and DNA, which can disrupt normal cellular processes .
Result of Action
The generation of ros can lead to oxidative stress, which can cause cell damage and death . This could potentially be one of the effects of 2-(prop-2-yn-1-yl)phenol’s action.
Action Environment
Factors such as temperature, ph, and light exposure could potentially affect the compound’s stability and its ability to generate ros .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-yn-1-yl)phenol typically involves the alkylation of phenol with propargyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the deprotonation of the phenol group, allowing it to act as a nucleophile and attack the propargyl bromide. The reaction is typically conducted in an organic solvent such as acetone or dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-yn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated phenols or nitrophenols.
Scientific Research Applications
2-(prop-2-yn-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-yn-1-yl)phenol: Similar structure but with the propynyl group at the para position.
2-(prop-2-yn-1-yloxy)benzene: Contains an ether linkage instead of a direct carbon-carbon bond.
2-(prop-2-yn-1-yl)aniline: Contains an amino group instead of a hydroxyl group.
Uniqueness
2-(prop-2-yn-1-yl)phenol is unique due to the presence of both a phenol and an alkyne group, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
39894-71-8 |
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Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-prop-2-ynylphenol |
InChI |
InChI=1S/C9H8O/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7,10H,5H2 |
InChI Key |
ZHDGEEPULWOWON-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=CC=C1O |
Purity |
95 |
Origin of Product |
United States |
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